N'-hydroxy-1-methylbenzotriazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-hydroxy-1-methylbenzotriazole-5-carboximidamide is a chemical compound with the molecular formula C9H10N4O It is a derivative of benzotriazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-1-methylbenzotriazole-5-carboximidamide typically involves the reaction of 1-methylbenzotriazole with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors to maintain controlled reaction conditions, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: N'-hydroxy-1-methylbenzotriazole-5-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted benzotriazole derivatives.
Scientific Research Applications
N'-hydroxy-1-methylbenzotriazole-5-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
N'-hydroxy-1-methylbenzotriazole-5-carboximidamide is similar to other benzotriazole derivatives, such as benzotriazole itself and its various substituted analogs. its unique structural features and reactivity set it apart from these compounds, making it a valuable compound in research and industry.
Comparison with Similar Compounds
Benzotriazole
1-methylbenzotriazole
Other substituted benzotriazoles
Properties
IUPAC Name |
N'-hydroxy-1-methylbenzotriazole-5-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-13-7-3-2-5(8(9)11-14)4-6(7)10-12-13/h2-4,14H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSMLAZDHIULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=NO)N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C(=N\O)/N)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.